molecular formula C16H23NOS B14216822 N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide CAS No. 830321-01-2

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide

Katalognummer: B14216822
CAS-Nummer: 830321-01-2
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: XDLXMACLXXIRBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an oct-1-en-1-yl sulfanyl group and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-mercaptophenylacetamide with 1-octene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl ring and acetamide group contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is unique due to the presence of the oct-1-en-1-yl sulfanyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

830321-01-2

Molekularformel

C16H23NOS

Molekulargewicht

277.4 g/mol

IUPAC-Name

N-(4-oct-1-enylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H23NOS/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h8-13H,3-7H2,1-2H3,(H,17,18)

InChI-Schlüssel

XDLXMACLXXIRBG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=CSC1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.